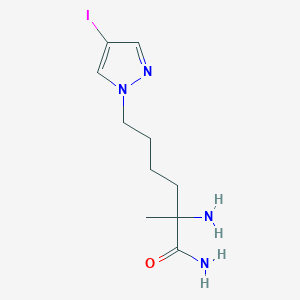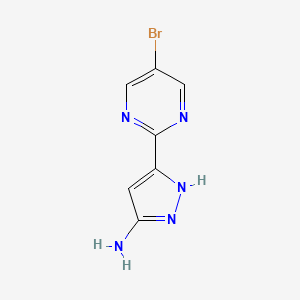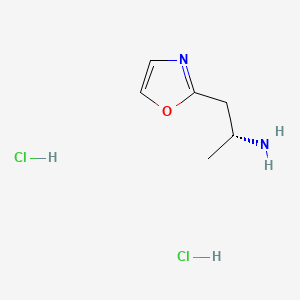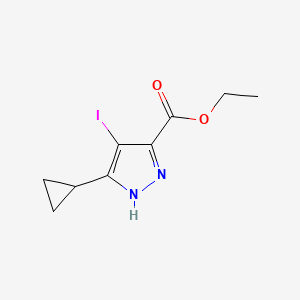
ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction yields 5-substituted 4-iodo-1-tosylpyrazoles, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of the iodine atom and cyclopropyl group can enhance these interactions, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 5-cyclopropyl-4-bromo-1H-pyrazole-3-carboxylate:
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11IN2O2 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
IZSPMYCKVKCIRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC(=C1I)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


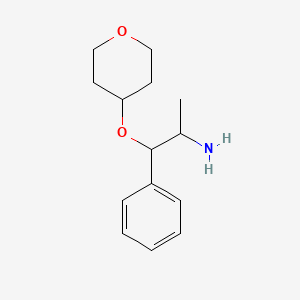

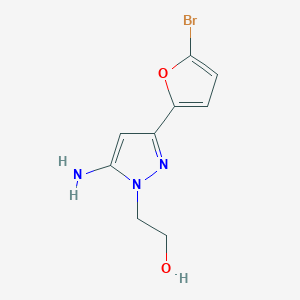


![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)


